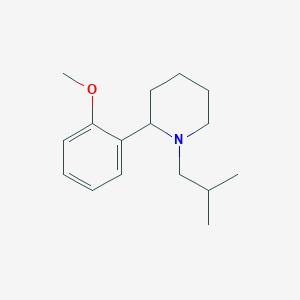

1-Isobutyl-2-(2-methoxyphenyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Isobutyl-2-(2-methoxyphenyl)piperidine is a chemical compound that belongs to the piperidine class. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. This particular compound is characterized by the presence of an isobutyl group and a methoxyphenyl group attached to the piperidine ring. It has a molecular formula of C16H25NO and a molecular weight of 247.38 g/mol .

Preparation Methods

The synthesis of 1-Isobutyl-2-(2-methoxyphenyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxyphenylacetonitrile with isobutylamine in the presence of a reducing agent such as lithium aluminum hydride. The reaction typically takes place under reflux conditions in an inert atmosphere . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Isobutyl-2-(2-methoxyphenyl)piperidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce secondary amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isobutyl-2-(2-methoxyphenyl)piperidine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as its effects on neurotransmitter systems and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its potential use in the treatment of neurological disorders and other medical conditions.

Mechanism of Action

The mechanism of action of 1-Isobutyl-2-(2-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to changes in neuronal activity and signaling pathways, which may underlie its potential therapeutic effects .

Comparison with Similar Compounds

1-Isobutyl-2-(2-methoxyphenyl)piperidine can be compared with other similar compounds, such as:

1-Isobutyl-2-(4-methoxyphenyl)piperidine: This compound has a similar structure but with the methoxy group in the para position instead of the ortho position.

Piperidine derivatives: Other piperidine derivatives, such as 1-benzylpiperidine and 1-phenylpiperidine, share the piperidine ring structure but have different substituents.

Biological Activity

1-Isobutyl-2-(2-methoxyphenyl)piperidine is a piperidine derivative that has attracted attention for its potential biological activities, particularly in therapeutic applications. This compound features an isobutyl group and a methoxyphenyl group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

- Molecular Formula: C13H19N

- Structural Features:

- Isobutyl group: Contributes to hydrophobic interactions.

- Methoxyphenyl group: Influences solubility and receptor binding.

The distinct structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Therapeutic Potential

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Analgesic Effects: Studies suggest that this compound may modulate pain pathways, potentially providing relief in pain management scenarios.

- Anti-inflammatory Properties: The compound has been shown to influence inflammatory responses, which may be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is likely mediated through its interaction with specific neurotransmitter receptors and enzymes. These interactions can alter signal transduction pathways relevant to pain and inflammation control.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other piperidine derivatives. The table below summarizes some relevant findings:

Study on Analgesic Effects

A study highlighted the analgesic properties of this compound through its action on pain pathways. The compound was tested in animal models, demonstrating significant pain relief comparable to standard analgesics. Further research is needed to elucidate the specific receptors involved.

Anti-inflammatory Research

In another investigation, the anti-inflammatory effects were assessed using in vitro models. The compound showed a reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. These findings suggest that this compound could be developed into a therapeutic agent for inflammatory diseases.

Properties

Molecular Formula |

C16H25NO |

|---|---|

Molecular Weight |

247.38 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-1-(2-methylpropyl)piperidine |

InChI |

InChI=1S/C16H25NO/c1-13(2)12-17-11-7-6-9-15(17)14-8-4-5-10-16(14)18-3/h4-5,8,10,13,15H,6-7,9,11-12H2,1-3H3 |

InChI Key |

FTMUKZFSVZCCFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CCCCC1C2=CC=CC=C2OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.